Boc-Lys(2-Chloro-Z)-Osu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

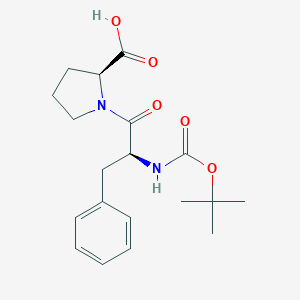

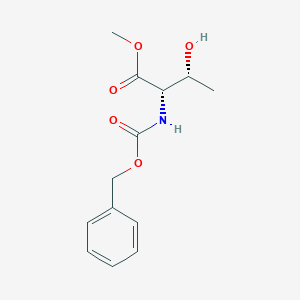

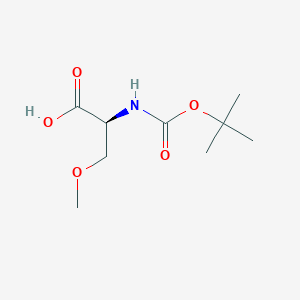

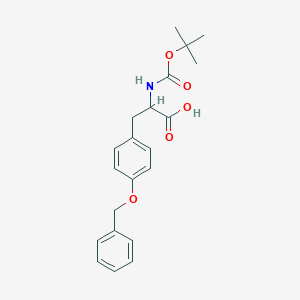

Boc-Lys(2-Chloro-Z)-Osu, also known as Nα-Boc-Nε-(2-chloro-Z)-L-lysine, is a commonly utilized lysine derivative . It is especially suited for solid phase peptide synthesis . The 2-Cl-Z group is about 50 times more stable than the Z-group .

Synthesis Analysis

The 2-Cl-Z group in Boc-Lys(2-Chloro-Z)-Osu is labile with HF, TFMSA, or TMSOTf and is usually removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Molecular Structure Analysis

The empirical formula of Boc-Lys(2-Chloro-Z)-Osu is C19H27ClN2O6 . Its molecular weight is 414.88 .Chemical Reactions Analysis

The chemical reactions involving Boc-Lys(2-Chloro-Z)-Osu are primarily related to its use in peptide synthesis . The 2-Cl-Z group is labile and can be removed under certain conditions .Physical And Chemical Properties Analysis

Boc-Lys(2-Chloro-Z)-Osu has an optical activity of [α]20/D −11±1°, c = 2% in DMF . Its melting point is 70-73 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

Boc-Lys(2-Chloro-Z)-Osu is predominantly utilized in the field of peptide synthesis and modification. It serves as a key intermediate in the synthesis of complex peptides and proteins, which are vital for various biological processes and pharmaceutical applications. For instance, the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s were extensively studied, highlighting the self-assembly of these gelators into 3D nanofiber, nanoribbon, or nanotube network structures in specific organic solvents (Zong et al., 2016). Additionally, Boc-L-Lysine derivatives and lysine-containing peptides were synthesized to bear electron donor 10H-phenothiazine or the redox chromophore tris(2,2'-bipyridine)ruthenium(II), showcasing the potential of these synthesized peptides in molecular electronic devices (Peek et al., 2009).

Material Science and Engineering

The compound is also instrumental in material science and engineering. Its properties enable the creation of novel materials with specific functionalities. For example, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, using lysine and glycine as raw materials, provides an experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis, thus simplifying the synthetic method of polypeptides (Zhao & Key, 2013).

Biomedical and Pharmacological Applications

In biomedical and pharmacological fields, Boc-Lys(2-Chloro-Z)-Osu is used to develop new biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups along the polymer backbone. These polymers support the proliferation of cells slightly better than gelatin-coated glass coverslips, suggesting potential applications in biomedicine and pharmacology (Deng et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

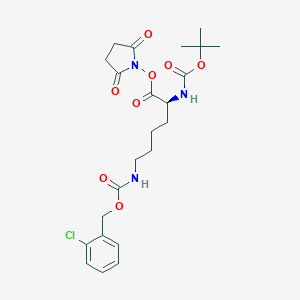

(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O8/c1-23(2,3)34-22(32)26-17(20(30)35-27-18(28)11-12-19(27)29)10-6-7-13-25-21(31)33-14-15-8-4-5-9-16(15)24/h4-5,8-9,17H,6-7,10-14H2,1-3H3,(H,25,31)(H,26,32)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRCISYWZDQHE-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(2-Chloro-Z)-Osu | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.